pseudoplexaurol
Description
Structure
3D Structure
Properties
CAS No. |
148149-83-1 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1 |
InChI Key |
UZONHCJQLXLVQB-OODDVYNRSA-N |
Isomeric SMILES |
CC1C/C(=C\CC/C(=C\CC[C@@H]2[C@@H](O2)C[C@@H]1C(=C)CO)/C)/C |
Canonical SMILES |
CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C |
Synonyms |
pseudoplexaurol |
Origin of Product |
United States |
Natural Occurrence and Isolation of Pseudoplexaurol
Identification of Biological Sources
Pseudoplexaurol is a naturally occurring cembranoid diterpene originally isolated from the Caribbean gorgonian coral, Pseudoplexaura porosa nih.gov. This marine organism, a type of soft coral, is the primary biological source from which the compound was first identified nih.gov. The genus Pseudoplexaura is known for producing a variety of bioactive secondary metabolites, with cembranoids being a significant class of compounds found within these organisms. The isolation of this compound from P. porosa marked an important step in the study of marine natural products from gorgonian octocorals.
The soft coral Lobophytum crassum, found in the Indo-Pacific Ocean, is another rich source of cembrane-type diterpenoids nih.govmdpi.com. While this compound itself is not directly isolated from this species, structurally related cembranoids have been identified. Notably, a compound named Lobocrassin C, isolated from L. crassum, has been identified as a stereoisomer of this compound nih.gov. Another related cembranoid found in this soft coral is Lobocrassin B, which is a stereoisomer of 14-deoxycrassin (B233695), another known cembrane (B156948) first isolated from Pseudoplexaura porosa nih.gov. The discovery of these related structures in different marine organisms highlights the chemical diversity and structural variations within the cembranoid family.
Methodologies for Extraction and Purification of Marine Natural Products
The isolation of cembranoid diterpenes like this compound from their marine sources involves a multi-step process of extraction followed by purification.
Chromatography is a fundamental technique for the isolation and purification of marine natural products. The general process for isolating cembranoid diterpenes typically begins with the extraction of the soft coral tissues using organic solvents such as methanol (B129727), ethanol, acetone, or chloroform (B151607) nih.govresearchgate.net. After the initial extraction, the resulting crude extract is a complex mixture of various compounds.
To separate the components, the extract is partitioned between different solvents and then subjected to various chromatographic methods nih.gov. The most common techniques employed include:
Column Chromatography: This is often the first step in purification, where the crude extract is passed through a column packed with a stationary phase (like silica (B1680970) gel) to separate fractions based on polarity jsmcentral.org.
Thin-Layer Chromatography (TLC): TLC is used for the rapid analysis of the fractions obtained from column chromatography to identify those containing the compounds of interest jsmcentral.org.
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is a crucial tool. nih.govspringernature.com. This technique offers high resolution and is used to isolate pure compounds from the semi-purified fractions nih.govspringernature.com. Both normal-phase and reversed-phase HPLC can be utilized depending on the properties of the target compound springernature.com.
The structures of the isolated pure compounds, such as this compound, are then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) doaj.org.
While traditional solvent extraction by maceration is widely used, research into more efficient and selective extraction methods is ongoing. One such advanced technique is ultrasound-assisted extraction (UAE). This method uses sound waves, typically in the ultrasonic range (10-20 kHz), to facilitate the dissolution of target compounds into a solvent google.com. The application of ultrasound can significantly reduce extraction time and may increase the yield compared to conventional methods google.com. This process is often conducted at non-denaturing temperatures to preserve the integrity of the natural products google.com. The use of such advanced methods represents a move towards more efficient and environmentally friendly "green" chemistry approaches for the extraction of valuable cembranoid diterpenes from marine biomass.
Structural Elucidation and Stereochemical Characterization of Pseudoplexaurol
Spectroscopic Analysis for Structure Determination
Spectroscopic methods are fundamental to the determination of the planar structure of natural products like pseudoplexaurol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data regarding the molecular formula, functional groups, and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cembranoid Framework
NMR spectroscopy is a powerful tool for the structural elucidation of organic natural products, including cembranoids. core.ac.ukmdpi.com Both 1D and 2D NMR techniques are employed to decipher the complex structures of these compounds. Analysis of 1H and 13C NMR spectra provides information on the chemical environment of protons and carbons, respectively, including chemical shifts and coupling constants. core.ac.ukpharmacognosy.us
For cembranoids, which possess a flexible macrocyclic ring, 2D NMR experiments are particularly valuable for establishing the carbon framework and identifying correlations between different parts of the molecule. nih.govsemanticscholar.orgmdpi.comsemanticscholar.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. core.ac.uksemanticscholar.org COSY reveals correlations between coupled protons, while TOCSY shows correlations between all protons within a spin system. core.ac.uk HSQC correlates protons with the carbons they are directly attached to, and HMBC provides information about two- and three-bond correlations between protons and carbons, which is essential for piecing together the molecular skeleton, including the cembranoid ring. core.ac.uksemanticscholar.org
Detailed analysis of NMR data, including chemical shifts and coupling patterns, allows for the identification of key features of the this compound structure, such as the presence and position of double bonds, hydroxyl groups, and other substituents attached to the cembrane (B156948) core. mdpi.comnih.gov Comparing the NMR data of this compound with those of known cembranoids also aids in structural assignment. nih.govresearchgate.net
Mass Spectrometry Applications in Structural Assignment
Mass spectrometry is a key method for structural elucidation, providing information about the molecular weight and elemental composition of a compound. currenta.dearxiv.org High-resolution mass spectrometry (HRMS) can accurately determine the mass of the molecule, allowing for the calculation of its molecular formula. currenta.defrontiersin.org
In structural assignment, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to fragment the molecule and analyze the masses of the resulting ions. currenta.dearxiv.org The fragmentation pattern provides valuable information about the substructures present in the molecule. currenta.de For this compound, MS data complements NMR data by confirming the molecular weight and providing insights into the fragmentation pathways, which can help corroborate the proposed structure. mdpi.comresearchgate.net The combination of HRMS data with accurate mass and isotopic pattern information can lead to the unambiguous determination of the elemental composition. pharmacognosy.us
Complementary Spectroscopic Methods for Elucidation
In addition to NMR and MS, other spectroscopic techniques can provide complementary information for the structural elucidation of this compound. Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as hydroxyl groups (indicated by characteristic broad absorption bands) and carbonyl groups (e.g., in lactones, shown by strong bands). nih.govacdlabs.com UV-Vis spectroscopy can provide information about conjugated double bonds. semanticscholar.orgarxiv.org While not explicitly detailed for this compound in the provided snippets, these methods are generally applied in the comprehensive spectroscopic analysis of natural products to support structural assignments derived from NMR and MS data. arxiv.orgarxiv.org
Stereochemical Assignment and Conformational Analysis
Determining the stereochemistry of cembranoids is crucial due to the presence of multiple chiral centers and double bonds within the flexible 14-membered ring. Spectroscopic methods, particularly NMR, play a vital role in assigning both relative and absolute stereochemistry.
Determination of Relative and Absolute Stereochemistry
The relative stereochemistry of stereogenic centers in this compound is typically determined through the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data. mdpi.comnih.gov NOESY experiments reveal spatial correlations between protons that are in close proximity, regardless of the number of bonds separating them. core.ac.uk By analyzing the observed NOE correlations, the relative orientation of substituents on the cembrane ring and chiral centers can be deduced. mdpi.comnih.gov For example, NOE correlations between specific protons can indicate whether they are on the same or opposite sides of the ring or a double bond. mdpi.comnih.gov
Assigning the absolute stereochemistry (the R or S configuration at each chiral center) is often more challenging. While some methods like single-crystal X-ray diffraction analysis of crystalline derivatives can directly provide absolute configurations researchgate.netmdpi.com, this requires obtaining suitable crystals, which is not always possible for natural products. mdpi.com
Alternative methods for absolute stereochemistry determination include comparison of optical rotation values with known compounds of established absolute configuration nih.govmdpi.com, and computational methods such as the calculation of Electronic Circular Dichroism (ECD) spectra nih.govmdpi.com. By comparing the experimental ECD spectrum with calculated spectra for different possible enantiomers, the absolute configuration can be assigned. mdpi.com The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign R or S descriptors to stereocenters based on the priority of substituents. spcmc.ac.in
Comparative Stereochemical Studies with Analogues (e.g., Lobocrassin C)
Comparative stereochemical studies with known analogues, such as Lobocrassin C, are valuable in determining the stereochemistry of this compound. Lobocrassin C has been identified as a stereoisomer of this compound. nih.govmdpi.comdntb.gov.ua While their planar structures are the same, they differ in their spatial arrangement of atoms. nih.gov
Chemical Synthesis and Analog Development of Pseudoplexaurol
Total Synthesis Strategies
Total synthesis aims to construct the pseudoplexaurol molecule from simpler, commercially available starting materials. This approach allows for precise control over stereochemistry and provides a route to access the natural product when isolation from natural sources is challenging or low-yielding.
Asymmetric Total Synthesis Methodologies
Asymmetric total synthesis is crucial for obtaining this compound in its enantiomerically pure form, as its biological activity is likely dependent on its specific stereochemistry. The first asymmetric total synthesis of this compound was achieved through convergent synthetic sequences utilizing a chiral pool protocol to establish the C-1 stereogenic center. researchgate.netthieme-connect.com This highlights the importance of incorporating chirality early in the synthesis design to control the stereochemical outcome of subsequent reactions. Asymmetric synthesis techniques are essential when dealing with prochiral electrophiles, offering opportunities for asymmetric development. nrochemistry.comwikipedia.org
Key Synthetic Steps and Reaction Mechanisms
Several key reactions and methodologies are central to the total synthesis of this compound. The Baylis-Hillman reaction, or Morita-Baylis-Hillman (MBH) reaction, is a carbon-carbon bond-forming reaction between an activated alkene and a carbon electrophile, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. nrochemistry.comwikipedia.org This reaction provides densely functionalized molecules, known as Baylis-Hillman adducts, which can serve as valuable precursors in complex molecule synthesis. nrochemistry.comacs.org The mechanism typically involves the addition of the catalyst to the activated alkene, generating a stabilized nucleophilic anion that subsequently adds to the electrophile. nrochemistry.comorganic-chemistry.org Elimination of the catalyst then yields the product. nrochemistry.comorganic-chemistry.org The Baylis-Hillman reaction has been employed in the synthesis of a cyclization precursor for this compound. acs.org
Another pivotal step in the synthesis of the cembrane (B156948) ring system of this compound is the Ti(0)-mediated cyclization. researchgate.netthieme-connect.comsmolecule.com This reductive cyclization approach is effective in forming macrocyclic structures like the 14-membered ring present in cembranoids. The Ti(0)-mediated McMurry coupling is a known method for reductive coupling of carbonyl compounds to form alkenes, and related titanium-mediated cyclizations are utilized in organic synthesis, including radical cyclizations of epoxy-alkenes. nih.gov In the context of this compound synthesis, a TiCl4–Zn system has been reported to effect the cyclization of a keto aldehyde intermediate, yielding the cyclized product in good yield. thieme-connect.com
Strategic Disconnections and Convergent Syntheses
Retrosynthesis, the process of working backward from the target molecule to simpler starting materials, involves strategic disconnections of bonds. sathyabama.ac.in Strategic disconnections are chosen to simplify the molecular structure significantly. psu.edu Convergent synthesis is a strategy where several fragments of the target molecule are synthesized separately and then coupled together in a later stage. ox.ac.ukrushim.rupsu.edu This approach is generally more efficient than linear synthesis, where the molecule is built step-by-step in a linear sequence, as it minimizes the impact of yield losses in early steps. rushim.ru The asymmetric total synthesis of this compound and 14-deoxycrassin (B233695) was achieved via two convergent synthetic sequences. researchgate.netthieme-connect.comresearchgate.net Disconnections are often made in the middle of molecules or at branch points to facilitate convergent strategies. ox.ac.uksathyabama.ac.in
Semisynthetic Approaches to this compound Derivatives
Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create derivatives or analogs. This approach can be advantageous when the natural product is available, providing a potentially shorter route to analogs compared to total synthesis.
Functional Group Modifications for Analog Creation
Functional group modifications are key in semisynthesis to alter the properties and potentially the biological activity of the parent compound. This compound possesses several functional groups, including a hydroxyl group and an epoxide, which can serve as sites for chemical transformations. chemicalregister.comacs.org Modifications can involve reactions such as oxidation, reduction, acetylation, or the introduction of new functional handles. acs.orgresearchgate.net For example, chemical conversion of this compound to 14-deoxycrassin, another cembrane diterpenoid, has been realized through a Lewis acid-catalyzed lactonization process. thieme-connect.com This demonstrates how functional group transformations can lead to related natural products. Semisynthetic approaches have been used to generate libraries of derivatives from natural products, exploring modifications of different functional groups to assess their impact on biological activity. nih.gov
Design and Synthesis of Novel this compound Analogues
The design of novel this compound analogues is guided by the desire to improve biological activity, enhance pharmacokinetic properties, or reduce toxicity. This often involves rational design based on structural features of this compound and structure-activity relationships if known. Once designed, the synthesis of these novel analogues can be achieved through further functional group modifications of this compound or through synthetic routes that converge to the desired modified structure. Research in this area involves developing efficient synthetic procedures to access a range of analogues for biological evaluation. nih.govmdpi.comfrontiersin.orgresearchgate.netrsc.org
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines traditional chemical reactions with biocatalytic transformations, leveraging the strengths of both methodologies. Enzymes, as Nature's catalysts, are renowned for their ability to catalyze reactions with exceptional selectivity, often enabling the formation of chiral centers with high enantiomeric purity. nih.govnih.govrsc.org This is particularly valuable in the synthesis of complex natural products like this compound, which possess multiple stereogenic centers.
Research into the chemoenzymatic synthesis of this compound or its precursors has explored the use of enzymes to facilitate key bond formations or introduce specific functional groups with control over stereochemistry. One approach involves the synthesis of epoxy aldehyde intermediates, which serve as cyclization precursors for both this compound and 14-deoxycrassin. acs.orgccspublishing.org.cn While the initial steps to generate such precursors might involve chemical transformations like the Baylis-Hillman reaction acs.org, subsequent steps or the preparation of specific chiral building blocks can benefit from enzymatic catalysis.
For instance, the synthesis of enantiomerically enriched chiral building blocks, which are crucial for constructing the complex architecture of this compound, can be achieved through chemoenzymatic methodologies. Studies on related natural products have demonstrated the utility of enzymes such as lipases (e.g., Pseudomonas fluorescens lipase) in achieving highly enantioselective transformations, such as the hydrolysis of prochiral or racemic substrates to yield desired stereoisomers. researchgate.net While specific detailed data tables solely focused on the chemoenzymatic synthesis of the complete this compound molecule are not extensively detailed in the provided search results, the principles and techniques from the synthesis of related complex molecules or precursors are applicable. nih.govnih.govnih.gov
The development of chemoenzymatic routes often involves identifying suitable enzymes for specific transformations within the synthetic route and optimizing reaction conditions, including enzyme loading, substrate concentration, temperature, and pH, to maximize yield and selectivity. nih.govmdpi.com Advances in enzyme discovery, engineering, and bioinformatics are continuously expanding the repertoire of available biocatalysts and enabling their application to increasingly complex synthetic challenges. nih.govnih.govrsc.orgnih.govnih.gov
The integration of enzymatic steps can lead to shorter synthetic routes, reduced waste generation, and milder reaction conditions compared to purely chemical approaches, aligning with principles of green chemistry. nih.govnih.govrsc.org
While specific comprehensive data tables for the chemoenzymatic total synthesis of this compound were not found, the general approach involves coupling enzyme-catalyzed steps with chemical transformations to build the molecule stereoselectively. The success of such pathways relies on the careful selection and engineering of enzymes capable of catalyzing specific reactions, such as stereoselective oxidations, reductions, or C-C bond formations, at key junctures in the synthesis. nih.govrsc.orgnih.gov
Biosynthesis of Pseudoplexaurol
Proposed Biosynthetic Pathways of Cembranoid Diterpenes
The biosynthesis of cembranoid diterpenes, including pseudoplexaurol, is rooted in the universal isoprenoid pathway. This pathway begins with the synthesis of the fundamental five-carbon building blocks, IPP and its isomer DMAPP. These precursors are derived through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol 4-phosphate (MEP) pathway in plastids. wikipedia.org
The sequential head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of longer isoprenoid precursors. Two molecules of IPP are added to DMAPP to form farnesyl diphosphate (B83284) (FPP), a 15-carbon precursor for sesquiterpenes. The addition of a third IPP unit to FPP yields the 20-carbon precursor for diterpenes, geranylgeranyl diphosphate (GGPP). wikipedia.orgwikipedia.orgwikipedia.orgnih.govuni.lumetabolomicsworkbench.org
The defining step in cembranoid biosynthesis is the cyclization of GGPP to form the characteristic 14-membered macrocyclic ring structure. wikipedia.orgnih.govnih.govuni.lu This cyclization is catalyzed by diterpene cyclases or synthases. Following the initial cyclization, a series of enzymatic modifications, such as hydroxylations, epoxidations, oxidations, and cyclizations, further diversify the cembrane (B156948) skeleton, leading to the vast array of cembranoid structures observed in nature, including compounds like this compound and 14-deoxycrassin (B233695). hmdb.canih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.sewikipedia.org this compound itself is described as an epoxy alcohol, suggesting specific epoxidation and hydroxylation steps are involved in its formation from a cembratriene precursor. hmdb.ca
Enzymatic Components in Cembranoid Biosynthesis
Key enzymatic players are involved in the conversion of universal precursors into complex cembranoid structures. Cembratrien-ol synthases (CBTS) are a class of diterpene synthases that catalyze the cyclization of GGPP to form cembratrien-ols, which are acyclic or cyclic precursors to many cembranoids. wikipedia.orgwikipedia.orgfishersci.sewikipedia.org These enzymes play a crucial role in establishing the basic cembrane skeleton.
Further functionalization of the cembranoid core is often carried out by cytochrome P450 oxygenases (CYP450s). These enzymes are known to catalyze various oxidative reactions, including hydroxylations and epoxidations, at specific positions on the cembrane ring. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sewikipedia.org In tobacco, for instance, CYP450 enzymes are involved in the conversion of cembratrien-ols to cembratriene-diols. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sewikipedia.org The specific enzymatic machinery responsible for the precise epoxidation and hydroxylation pattern observed in this compound in marine organisms would involve similar classes of enzymes, though the specific genes and proteins may differ from those in plants.
Other enzymes, such as acyltransferases and reductases, may also be involved in tailoring the cembranoid structure by adding functional groups or modifying existing ones. While research in tobacco has identified enzymes like lipid transfer proteins (LTP1) potentially involved in regulating cembranoid synthesis or transport wikipedia.org, the full suite of enzymes involved in this compound biosynthesis in marine invertebrates is still an active area of investigation.
Genetic Basis of this compound Production in Marine Organisms
The genetic information encoding the enzymes responsible for cembranoid biosynthesis resides within the organism's genome. Studies on the genetic basis of cembranoid production have been more extensively conducted in terrestrial plants like tobacco, where genes encoding CBTS and CYP450 enzymes have been identified and characterized. wikipedia.orgwikipedia.orgfishersci.sewikipedia.org These studies have shown that the expression of these genes is correlated with cembranoid production and can be influenced by developmental and environmental factors. wikipedia.orgwikipedia.org
In marine organisms, elucidating the genetic basis for natural product biosynthesis, including cembranoids, is more complex. However, recent research indicates that marine invertebrates, such as octocorals, possess functional genes for terpenoid biosynthesis, including terpene cyclases that share features with bacterial enzymes. citeab.comnih.gov Genome mining approaches are increasingly being employed to identify gene clusters potentially involved in the biosynthesis of marine natural products. uni.lu These studies suggest that the genetic machinery for producing complex molecules like this compound is present in the marine organisms themselves, although the specific genes and their regulation may differ significantly from terrestrial systems. The identification and characterization of the specific genes encoding the diterpene cyclases and modifying enzymes in Pseudoplexaura porosa or its associated symbionts would be crucial for a complete understanding of this compound biosynthesis.
Investigating the Role of Symbionts in Natural Product Biosynthesis
Many marine invertebrates, including sponges and corals, live in symbiotic relationships with microorganisms such as bacteria, fungi, protists, and algae (like zooxanthellae). nih.govuni.lumetabolomicsworkbench.orgciteab.comnih.govlipidmaps.orguni.lunih.gov There is substantial evidence suggesting that these microbial symbionts are responsible for the biosynthesis of many of the bioactive natural products isolated from their hosts. nih.govuni.lumetabolomicsworkbench.orgciteab.comnih.govlipidmaps.orgnih.gov
In the case of Pseudoplexaura porosa, the gorgonian from which this compound was first isolated, it is known to harbor symbiotic zooxanthellae. uni.lu Notably, another diterpene, crassin acetate (B1210297), also found in P. porosa, has been localized in high concentrations within these zooxanthellae, strongly suggesting their involvement in its production. uni.lu This finding supports the hypothesis that microbial symbionts, such as the zooxanthellae in P. porosa, may also play a role in the biosynthesis of this compound.
Biological Activities and Mechanistic Studies of Pseudoplexaurol
Anti-Oncogenic Activities
Pseudoplexaurol has been identified as a compound possessing cytotoxic and antitumor properties. nih.gov
Cytotoxic Activity in Cellular Models
Studies have indicated that this compound exhibits cytotoxic effects in various cellular models. It is classified as a cytotoxic diterpenoid. nih.gov Lobocrassin B, a stereoisomer related to this compound, has demonstrated cytotoxic effects on lung cancer cells, as well as other tumor cell lines including K562, CCRF-CEM, Molt4, and HepG2. Another related cembranoid compound showed selective cytotoxicity against HepG2 cells, while a different related compound exhibited cytotoxicity against all tested cell lines. Crassin acetate (B1210297), another cembranolide isolated from Pseudoplexaura species, was found to be cytotoxic to L1210 cell lines with an ED₅₀ of 0.2 µg/ml. nih.gov Asperdiol, isolated from Eunicea species, also showed significant cytotoxic activity against KB, P388, and L1210 cell lines with ED₅₀ values of 24 µg/ml, 6 µg/ml, and 6 µg/ml, respectively. nih.gov
Below is a summary of reported cytotoxic activities in cellular models for this compound and related compounds:
| Compound | Source | Cell Lines Tested | Activity | Reported Value (e.g., ED₅₀, IC₅₀) | Citation |
| This compound | Pseudoplexaura porosa | Not specified in detail in source nih.gov | Cytotoxic | Not specified | nih.gov |
| Lobocrassin B | Eunicea sp. | Lung cancer cells, K562, CCRF-CEM, Molt4, HepG2 | Cytotoxic | Not specified in detail in source | |
| Crassin acetate | Pseudoplexaura spp. | L1210 | Cytotoxic | ED₅₀ = 0.2 µg/ml | nih.gov |
| Asperdiol | Eunicea spp. | KB, P388, L1210 | Cytotoxic | ED₅₀ = 24, 6, 6 µg/ml | nih.gov |
Antitumor Effects in Preclinical In Vitro and In Vivo (Non-Human) Models
This compound is recognized as an antitumor compound. nih.gov While specific detailed data for the antitumor effects of this compound in preclinical in vivo models were not extensively detailed in the consulted sources, related cembranoids have shown such activity. Crassin acetate, for instance, marginally inhibited P388 leukemia in vivo. nih.gov The classification of this compound as an antitumor compound suggests its potential in inhibiting tumor growth, consistent with findings for other diterpenes from marine organisms that have demonstrated antitumor responses in preclinical models.
Exploration of Other Reported Biological Effects
Beyond its anti-oncogenic activities, this compound, as a member of the cembranoid class of diterpenes, is associated with other biological effects reported for this group of compounds.
Modulation of Cyclic AMP Phosphodiesterase
Some cembranoids have been reported to inhibit cyclic AMP phosphodiesterase (cAMP PDE). Cyclic AMP phosphodiesterases are enzymes that hydrolyze cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of these enzymes can lead to increased intracellular cAMP levels, affecting downstream signaling pathways. While the search results indicate this activity within the cembranoid class, direct experimental data specifically linking this compound to the modulation of cyclic AMP phosphodiesterase was not prominently featured.
Effects on Prostaglandin (B15479496) Synthesis
Inhibition of prostaglandin synthesis is another biological effect reported for certain cembranoids. Prostaglandins are lipid compounds derived from fatty acids, such as arachidonic acid, and play roles in inflammation, pain, and other physiological processes. Enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are involved in their synthesis. Although the search results mention this activity for cembranoids, specific details regarding this compound's direct effects on prostaglandin synthesis were not extensively provided.
Ligand Activity at Nicotinic Acetylcholine (B1216132) Receptors
Many cembranoids function as ligands for nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in neurotransmission in both the central and peripheral nervous systems, as well as in muscle tissue. They are activated by the binding of acetylcholine and other agonists like nicotine. The interaction of cembranoids with these receptors can modulate neuronal activity and other physiological responses. While this activity is noted for the cembranoid class, the specific ligand activity of this compound at nicotinic acetylcholine receptors was not detailed in the consulted sources.
Mechanistic Studies of Biological Action
Specific, detailed mechanistic studies focusing solely on this compound's biological action, including its precise effects on cellular pathways and direct molecular targets, are limited within the scope of the provided search results.
Cellular Pathway Perturbations Induced by this compound
Based on the available search results, there is no specific information detailing which cellular pathways are perturbed by this compound. While the compound is known to have cytotoxic and antitumor activities, the precise signaling cascades or cellular processes it influences to achieve these effects are not described.
Advanced Research Methodologies and Applications
Structure-Activity Relationship (SAR) Studies for Pseudoplexaurol and Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to identify how specific structural features of a molecule relate to its biological activity. adventinformatics.comgardp.orgwikipedia.org For this compound, SAR studies involve synthesizing or isolating analogues with modifications to the core cembranoid structure and evaluating how these changes impact its biological effects. This process helps in understanding the key functional groups and structural motifs responsible for its observed activity. gardp.org By systematically altering parts of the molecule, researchers can gain insights into the structural requirements for optimal potency and selectivity. wikipedia.org
Studies on related cembranes, such as lobocrassins B and C (stereoisomers of 14-deoxycrassin (B233695) and this compound, respectively), highlight the importance of subtle structural differences in this class of compounds. dntb.gov.ua Analyzing the SAR of cembranoid diterpenes from various soft corals, including Sinularia species, has revealed that specific structural features, such as a seven-membered lactone moiety at C-1, can be associated with particular activities like anti-inflammatory effects. researchgate.net
Rational Design for Enhanced Biological Function
Rational design in the context of this compound and its analogues involves using the information gleaned from SAR studies to design and synthesize new compounds with potentially enhanced biological function or improved properties. nih.goveurekaselect.com This approach is guided by the understanding of how specific structural modifications influence activity. For instance, if SAR studies indicate that a particular functional group is crucial for binding to a target, rational design might involve optimizing the position or chemical nature of this group in new analogues.
The synthesis of natural product analogues, including those structurally related to cembranoids, often employs sophisticated organic chemistry techniques to precisely introduce desired modifications. psu.eduacs.orgresearchgate.net Rational design aims to create molecules with improved potency, selectivity, or pharmacokinetic properties based on a mechanistic understanding of the compound's interaction with biological systems.
Computational Chemistry in SAR Analysis
Computational chemistry plays a significant role in modern SAR analysis of complex molecules like this compound. nih.govcsmres.co.ukrsc.org Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the interaction between this compound or its analogues and potential biological targets. mdpi.comdovepress.com
Computational methods can help predict the binding affinity of compounds to target proteins, analyze the conformational flexibility of molecules, and identify key interactions at the molecular level. nih.govmdpi.com This can guide the rational design process by prioritizing the synthesis of analogues that are computationally predicted to have favorable interactions. csmres.co.ukcresset-group.com Computational tools can analyze large datasets of compounds and their activities, helping to identify patterns and generate hypotheses about the underlying SAR. csmres.co.ukdovepress.com
Target Identification and Validation Approaches
Identifying the specific biological targets with which this compound interacts is crucial for understanding its mechanism of action and therapeutic potential. nih.govwjbphs.comrapidnovor.com Target identification involves pinpointing the proteins, enzymes, or pathways that are modulated by the compound. Target validation then confirms that modulating these identified targets is indeed responsible for the observed biological effects. wjbphs.comrapidnovor.com
Biochemical and Biophysical Methods for Target Elucidation
Biochemical and biophysical methods are essential for the direct identification and characterization of this compound's targets. researchgate.netnih.govrapidnovor.com Biochemical techniques can involve using affinity-based approaches, where a modified version of this compound is used to pull down interacting proteins from cell lysates or tissue extracts. nih.gov Proteomic analysis can then identify the bound proteins.
Biophysical methods measure the physical interaction between a small molecule and a potential target protein. domainex.co.ukfrontiersin.orgnih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) can quantify the binding affinity and kinetics of the interaction. domainex.co.uknih.gov Cellular thermal shift assay (CETSA) is another biophysical method that can assess target engagement in intact cells. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the binding of small molecules to proteins and determine the binding site. nih.govpharmaceutical-networking.com These methods provide direct evidence of binding and can help confirm potential targets identified through other approaches. frontiersin.orgnih.gov
Genetic Perturbation Techniques in Target Validation
Genetic perturbation techniques are powerful tools for validating the role of a putative target in the biological response to this compound. wjbphs.comrapidnovor.comsynthego.com These methods involve altering the expression or function of the suspected target gene and observing the effect on the cellular or organismal response to the compound.
Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target gene (loss-of-function). synthego.comnuvisan.combroadinstitute.org Conversely, gene overexpression can be used to increase the levels of the target protein (gain-of-function). synthego.com If perturbing the expression of a gene mimics or blocks the effect of this compound, it provides strong evidence that the protein encoded by that gene is a relevant target. rapidnovor.comsynthego.com Pooled genetic screens, including those using CRISPR, can systematically assess the impact of perturbing many genes simultaneously on a phenotype related to this compound's activity. nuvisan.comnih.gov
Integrated Multi-omics Analysis for Target Discovery
Integrated multi-omics analysis combines data from multiple high-throughput techniques, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of biological systems and identify potential drug targets. panomebio.compluto.bioevotec.comnygen.io This approach is particularly valuable for complex compounds like natural products, which may have multiple targets or modulate interconnected pathways. nygen.io
By integrating data on gene expression, protein levels, and metabolic changes in response to this compound treatment, researchers can identify affected pathways and candidate targets that would not be apparent from single-omics studies. panomebio.comnygen.io Computational tools and bioinformatics are essential for analyzing and integrating these diverse datasets. pluto.bioevotec.comnygen.io This integrated approach can provide a systems-level view of the compound's effects, leading to the identification of novel targets and a better understanding of the complex mechanisms underlying its biological activity. panomebio.comnygen.iodrugdiscoverynews.com
Data Table: Examples of Biophysical Techniques for Target Elucidation
| Biophysical Technique | Principle of Measurement | Information Provided |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding. | Binding kinetics (kon, koff), affinity (KD). domainex.co.uknih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS). domainex.co.uknih.gov |
| MicroScale Thermophoresis (MST) | Measures directed movement of molecules along a temperature gradient, influenced by binding. | Binding affinity (KD). domainex.co.uk |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein in cells, which changes upon ligand binding. | Target engagement in a cellular context. frontiersin.org |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei to study molecular structure and interactions. | Binding site mapping, conformational changes, binding affinity. nih.govpharmaceutical-networking.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Data Table: Examples of Genetic Perturbation Techniques for Target Validation
| Technique | Mechanism of Action | Application in Target Validation |
| RNA Interference (RNAi) | Reduces mRNA levels of a target gene. | Assess the effect of reduced target expression on compound activity. synthego.comnuvisan.com |
| CRISPR-Cas9 | Introduces targeted changes to the DNA sequence, leading to gene knockout, activation, or repression. | Generate cell lines or organisms with altered target gene function to validate its role. synthego.comnuvisan.combroadinstitute.org |
| Gene Overexpression | Increases the production of a target protein. | Determine if increased target levels influence the compound's effects. synthego.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Marine Chemical Ecology and this compound's Biological Role
Marine chemical ecology is an interdisciplinary field that investigates the natural biological functions of marine natural products, also known as secondary metabolites noaa.gov. These compounds are distinct from primary metabolites, which are essential for basic life processes, and are found in a variety of marine organisms, including algae and invertebrates noaa.gov. Secondary metabolites can serve diverse ecological roles, such as defense against predators, cues for larval settlement, inhibition of competing organisms, and signaling in reproduction noaa.gov.
This compound is a cembrane-type diterpenoid that has been isolated from marine organisms mdpi.comasm.org. It was first identified in the Caribbean gorgonian Pseudoplexaura porosa mdpi.comasm.org. Gorgonians, also known as soft corals, are octocorals that are known to be a rich source of bioactive secondary metabolites nus.edu.sgmdpi.com. The presence of such compounds in sessile organisms like gorgonians is often linked to chemical defense mechanisms against predation or competition for space in the crowded marine environment noaa.gov.
Research has indicated that this compound possesses biological activity, particularly demonstrating cytotoxic properties nus.edu.sgsmolecule.com. Cytotoxicity refers to the ability of a compound to be toxic to cells. Studies have shown that this compound, along with 14-deoxycrassin (another cembranoid diterpene also isolated from Pseudoplexaura porosa), exhibits cytotoxic and antitumor effects nus.edu.sgnih.gov.
While the precise ecological role of this compound within the marine environment is still an area of ongoing research, its isolation from a gorgonian coral known to produce defensive metabolites suggests a potential function in the chemical ecology of its source organism noaa.govnus.edu.sg. Cembranoids in general are a large group of diterpenoids found in octocorals, and many have been shown to possess important biological activities, including antimicrobial, antitumor, and anti-inflammatory effects mdpi.comasm.orgmdpi.com.
Detailed research findings on the specific biological role of this compound in marine chemical ecology often involve evaluating its effects on other marine organisms, such as potential predators, competitors, or fouling organisms. Although specific data tables detailing the ecological interactions mediated solely by this compound are limited in the provided search results, the context of its isolation from a chemically defended organism and its demonstrated cytotoxicity provide strong indications of its potential involvement in mediating ecological interactions noaa.govnus.edu.sg.
For instance, the cytotoxic activity observed in laboratory settings against various cell lines nus.edu.sgnih.gov could translate to a defensive role in the natural environment, deterring organisms that attempt to consume or overgrow the gorgonian producing it.
Interactive data tables based on the research findings:
| Source Organism | Compound | Biological Activity | Reference |
| Pseudoplexaura porosa | This compound | Cytotoxic, Antitumor | nus.edu.sgnih.gov |
| Pseudoplexaura porosa | 14-Deoxycrassin | Cytotoxic, Antitumor | nus.edu.sgnih.gov |
| Lobophytum crassum | Lobocrassin C | Stereoisomer of this compound | mdpi.com |
Note: The biological activity listed for Lobocrassin C indicates its structural relationship to this compound, as it is noted as a stereoisomer mdpi.com. The specific biological activities of Lobocrassin C itself, as described in the source, are related to cytotoxicity and inhibitory effects on neutrophil functions, providing a comparative context for cembranoid activity mdpi.com.
| Compound | Originating Organism | Chemical Class | Noted Ecological Relevance (Inferred) |
| This compound | Pseudoplexaura porosa | Cembrane (B156948) Diterpene | Potential Chemical Defense |
Note: The ecological relevance is inferred based on the compound's origin from a gorgonian coral known for chemical defense and its demonstrated cytotoxic properties noaa.govnus.edu.sg.
The study of marine natural products like this compound contributes to the broader understanding of how chemical signals and cues structure marine populations, communities, and ecosystems nih.gov. These compounds play critical roles in mediating interactions such as foraging, competition, and defense nih.gov.
Future Research Directions and Translational Potential
Expanding Pseudoplexaurol Analog Libraries for Diverse Biological Screening
The exploration of this compound's therapeutic potential necessitates the creation and screening of diverse analog libraries. Structural modifications of natural products like this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This approach has been successful with other natural products, where synthesized derivatives have shown enhanced activity compared to the parent compound nih.gov.
Expanding analog libraries involves:
Synthesis of Derivatives: Utilizing various synthetic strategies to introduce modifications at different positions of the this compound core structure. This could involve altering functional groups, changing stereochemistry, or creating truncated or expanded ring systems. Synthetic pathways, such as those involving the Baylis-Hillman reaction, have been explored in the context of synthesizing precursors to this compound acs.org.
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a large number of structurally diverse analogs.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of each analog to understand how structural changes impact potency and selectivity against various biological targets. This is a critical step in identifying promising lead compounds for further development nih.gov.
Diverse Biological Screening: Testing the expanded analog libraries against a wide range of biological assays, including those for anticancer, anti-inflammatory, and anti-biofilm activities, given the reported properties of cembranoids researchgate.net.
Unraveling Complex Biosynthetic Pathways for Sustainable Production
The sustainable production of this compound is a significant challenge, as its isolation from natural sources may not be environmentally feasible or scalable for therapeutic use. Understanding its complex biosynthetic pathway is key to developing alternative production methods.
Research in this area should focus on:
Enzyme Identification and Characterization: Identifying the specific enzymes involved in the biosynthesis of this compound within Pseudoplexaura porosa or associated microorganisms. Marine microorganisms, particularly actinomycetes, are known to be prolific producers of diverse secondary metabolites, and investigating symbiotic relationships could be fruitful core.ac.uk.
Gene Cluster Discovery: Locating and characterizing the gene clusters responsible for encoding these biosynthetic enzymes.
Metabolic Engineering: Utilizing genetic and metabolic engineering techniques to introduce the identified gene clusters into heterologous hosts, such as bacteria or yeast, for scalable and sustainable production of this compound or its precursors.
Synthetic Biology Approaches: Designing and constructing artificial biosynthetic pathways in engineered organisms to produce this compound.
Understanding the biosynthesis of marine natural products is an active area of research, with studies exploring the pathways of other complex molecules like polyethers psu.edu. While the specific pathway for this compound is not fully elucidated in the search results, research into the biosynthesis of other cembranoids from marine organisms provides a foundation for this work mdpi.com.
Advanced Mechanistic Investigations to Define Specific Molecular Targets
While this compound has shown biological activity, its precise molecular targets and mechanisms of action are not fully understood smolecule.comdntb.gov.ua. Advanced mechanistic investigations are essential to define how this compound exerts its effects at the cellular and molecular levels.
Key areas of investigation include:
Target Identification: Employing biochemical and cell biology techniques, such as pull-down assays, mass spectrometry, and genetic screening, to identify the proteins or other biomolecules that this compound directly interacts with.
Pathway Analysis: Investigating the downstream signaling pathways affected by this compound binding to its target(s). This could involve studying changes in protein phosphorylation, gene expression, or other cellular processes. Research on other marine compounds has explored their impact on pathways like PI3K/AKT signaling, which is involved in cell survival and apoptosis mdpi.com.
Structural Biology: Determining the three-dimensional structure of this compound in complex with its molecular target(s) using techniques like X-ray crystallography or cryo-electron microscopy. This can provide detailed insights into the binding mode and inform rational drug design.
Functional Studies: Conducting experiments to confirm the functional consequences of this compound-target interactions in relevant biological systems.
Detailed mechanistic studies are crucial for advancing this compound as a therapeutic agent, as they provide the basis for predicting efficacy, identifying potential off-target effects, and designing improved analogs.
Development of this compound-Based Molecular Probes
Molecular probes are invaluable tools for studying the distribution, metabolism, and target engagement of a compound in biological systems accscience.commdpi.com. Developing this compound-based molecular probes would significantly accelerate research into its biological activities.
This involves:
Probe Design and Synthesis: Chemically modifying this compound by attaching a detectable label, such as a fluorescent tag, radioactive isotope, or affinity handle, without significantly altering its biological activity. This requires careful consideration of the linker chemistry and the position of attachment mdpi.comrsc.org.
Validation of Probe Activity: Ensuring that the labeled probe retains similar binding affinity and biological activity as the parent this compound.
Application in Biological Studies: Utilizing the developed probes for imaging studies to track this compound's distribution in cells or tissues, for affinity purification to isolate its molecular targets, or for high-throughput screening assays. Photoaffinity labeling, for example, has been used with probes derived from other natural products to verify cellular interactions with target proteins nih.gov.
The development of targeted molecular probes is a rapidly advancing field, with applications in disease diagnosis and monitoring treatment efficacy accscience.comnih.gov. This compound-based probes would be powerful tools for understanding its pharmacological profile.
Integration with Systems Biology for Comprehensive Understanding
A systems biology approach can provide a holistic understanding of how this compound affects complex biological networks. This goes beyond studying individual targets and pathways to explore the interconnectedness of biological processes.
Integrating this compound research with systems biology involves:
Omics Data Generation: Generating comprehensive datasets on how this compound affects the transcriptome, proteome, metabolome, and lipidome of treated cells or organisms.
Network Analysis: Using computational tools to analyze these omics datasets and construct biological networks that highlight the pathways and processes perturbed by this compound. This can reveal unexpected off-target effects or compensatory mechanisms.
Predictive Modeling: Developing computational models that can predict the biological response to this compound based on the integrated systems-level data.
Phenotypic Anchoring: Correlating the observed molecular changes with macroscopic phenotypic effects, such as cell growth inhibition or modulation of immune responses.
Systems biology approaches have been successfully applied to understand the mechanism of action of other bioactive compounds and to study complex biological phenomena like biofilm formation nih.govresearchgate.net. Applying these methods to this compound research will provide a more complete picture of its biological impact and potential therapeutic applications.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on pseudoplexaurol's mechanisms?
- Methodological Answer : Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and impact of the question. For pharmacological studies, apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does this compound (Intervention) exhibit higher efficacy than existing analogs (Comparison) in reducing tumor growth (Outcome) in murine models (Population)?" This approach ensures clarity and alignment with research goals .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer :
- Use Google Scholar with Boolean search terms (e.g.,
"this compound" AND ("synthesis" OR "bioactivity")) to identify seminal papers. - Track citations via the "Cited by" feature to discover newer studies and "Related articles" for interdisciplinary connections.
- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
Q. How to design reproducible experiments for synthesizing this compound?
- Methodological Answer :
- Document reagent sources , purification protocols, and environmental conditions (e.g., temperature, catalysts) in detail.
- Include validation steps like HPLC purity assays and NMR spectral data to ensure consistency.
- Reference established guidelines for chemical synthesis reproducibility, such as those from the FDA's Chemistry, Manufacturing, and Controls (CMC) framework .
Q. What methodologies are recommended for initial characterization of this compound?
- Methodological Answer :
- Combine spectroscopic techniques (e.g., IR, MS) with X-ray crystallography for structural elucidation.
- Use in vitro assays (e.g., cell viability tests) to screen bioactivity.
- Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and precision .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound's bioactivity?
- Methodological Answer :
- Conduct meta-analysis to identify confounding variables (e.g., dosage, model systems).
- Perform independent replication studies under standardized conditions.
- Use Bayesian statistics to quantify uncertainty and assess the robustness of conclusions. Peer review of raw data is critical to address bias .
Q. What advanced statistical methods are suitable for analyzing this compound's pharmacological data?
- Methodological Answer :
- Apply mixed-effects models to account for variability in longitudinal studies (e.g., toxicity over time).
- Use machine learning algorithms (e.g., random forests) to identify non-linear relationships between structure and activity.
- Validate findings through bootstrapping or cross-validation to ensure generalizability .
Q. How to optimize this compound synthesis protocols to improve yield and purity?
- Methodological Answer :
- Employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, solvent ratios).
- Use response surface methodology (RSM) to model interactions between variables.
- Validate optimized protocols with scalability tests (e.g., pilot-scale production) and compare results to small-scale batches .
Q. What strategies can mitigate researcher bias in this compound studies involving human subjects?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
